molecular formula C23H27NO9 B3327967 Hydromorphone 3-glucuronide CAS No. 40505-76-8

Hydromorphone 3-glucuronide

Cat. No.: B3327967
CAS No.: 40505-76-8
M. Wt: 461.5 g/mol
InChI Key: VLSHIBYUEOPPRX-NSSRKTJTSA-N
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Description

Hydromorphone 3-glucuronide is a major metabolite of the opioid analgesic hydromorphone. It is formed through the process of glucuronidation, where a glucuronic acid moiety is added to hydromorphone. This compound is primarily excreted in the urine and is known for its neuroexcitatory effects, which are distinct from the analgesic properties of its parent compound, hydromorphone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydromorphone 3-glucuronide is synthesized biochemically using rat liver microsomes, uridine-5’-diphosphoglucuronic acid, and hydromorphone as the substrate. The reaction involves the enzyme uridine diphosphate-glucuronosyltransferase, which catalyzes the addition of the glucuronic acid moiety to the 3-phenolic position of hydromorphone. The crude product is purified through ethyl acetate precipitation and washing with acetonitrile, followed by high-performance liquid chromatography for final purification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale biochemical synthesis using similar methods as described above. The process is optimized for higher yield and purity, ensuring that the final product meets pharmaceutical standards for clinical use .

Chemical Reactions Analysis

Types of Reactions: Hydromorphone 3-glucuronide primarily undergoes phase II metabolism, specifically glucuronidation. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The primary reagent used in the synthesis of this compound is uridine-5’-diphosphoglucuronic acid. The reaction is catalyzed by uridine diphosphate-glucuronosyltransferase and typically occurs in the liver .

Major Products Formed: The major product formed from the glucuronidation of hydromorphone is this compound. No significant by-products are formed under normal physiological conditions .

Mechanism of Action

Hydromorphone 3-glucuronide exerts its effects primarily through interaction with glycine and gamma-aminobutyric acid receptors, rather than opioid receptors. This interaction leads to neuroexcitatory effects, including hyperalgesia and allodynia. The exact molecular targets and pathways involved are still under investigation, but it is known that this compound does not bind significantly to mu-opioid receptors .

Comparison with Similar Compounds

Uniqueness: Hydromorphone 3-glucuronide is unique in its specific interaction with glycine and gamma-aminobutyric acid receptors, leading to distinct neuroexcitatory effects. Unlike morphine-6-glucuronide, it does not exhibit significant analgesic properties .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7aR,12bS)-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2,5,10-11,15-17,19-20,22,26-28H,3-4,6-8H2,1H3,(H,29,30)/t10-,11+,15-,16-,17+,19-,20-,22+,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSHIBYUEOPPRX-NSSRKTJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018777
Record name Hydromorphone-3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40505-76-8
Record name Hydromorphone-3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROMORPHONE 3-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A3GA26VJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydromorphone 3-glucuronide
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Hydromorphone 3-glucuronide

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